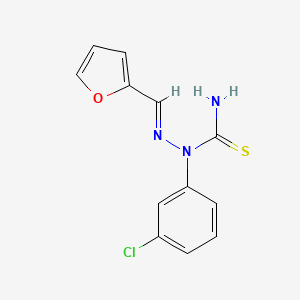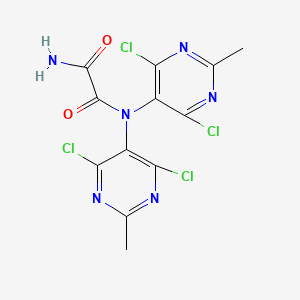![molecular formula C7H5Cl2N3O B12896992 2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine CAS No. 27420-39-9](/img/structure/B12896992.png)
2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine is a chemical compound with the molecular formula C7H5Cl2N3O. It belongs to the class of imidazo[1,2-c]pyrimidines, which are heterocyclic compounds containing an imidazole ring fused to a pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the final product in a highly pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as potassium carbonate, and a polar solvent like DMF.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Cyclization Reactions: These reactions often require the use of strong bases and high temperatures to facilitate the formation of new rings
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .
Wissenschaftliche Forschungsanwendungen
2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It has shown promise in the design of inhibitors for specific enzymes and receptors.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids .
Wirkmechanismus
The mechanism of action of 2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine can be compared with other similar compounds, such as:
5,7-Dichloro-2-methylimidazo[1,2-c]pyrimidine: This compound has a similar structure but with a methyl group instead of a methoxy group. It may have different reactivity and applications.
2,7-Dimethylimidazo[1,2-a]pyridine: This compound has a different substitution pattern and belongs to a different subclass of imidazopyridines. .
Eigenschaften
CAS-Nummer |
27420-39-9 |
|---|---|
Molekularformel |
C7H5Cl2N3O |
Molekulargewicht |
218.04 g/mol |
IUPAC-Name |
2,7-dichloro-5-methoxyimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C7H5Cl2N3O/c1-13-7-11-4(8)2-6-10-5(9)3-12(6)7/h2-3H,1H3 |
InChI-Schlüssel |
WIVSAFJNKRUGBY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=CC2=NC(=CN21)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896948.png)

![Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]-](/img/structure/B12896952.png)




![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12896997.png)
![5-(2-(Hydrazinecarbonyl)-[1,1'-biphenyl]-3-yl)oxazole-4-carboxylic acid](/img/structure/B12897010.png)

